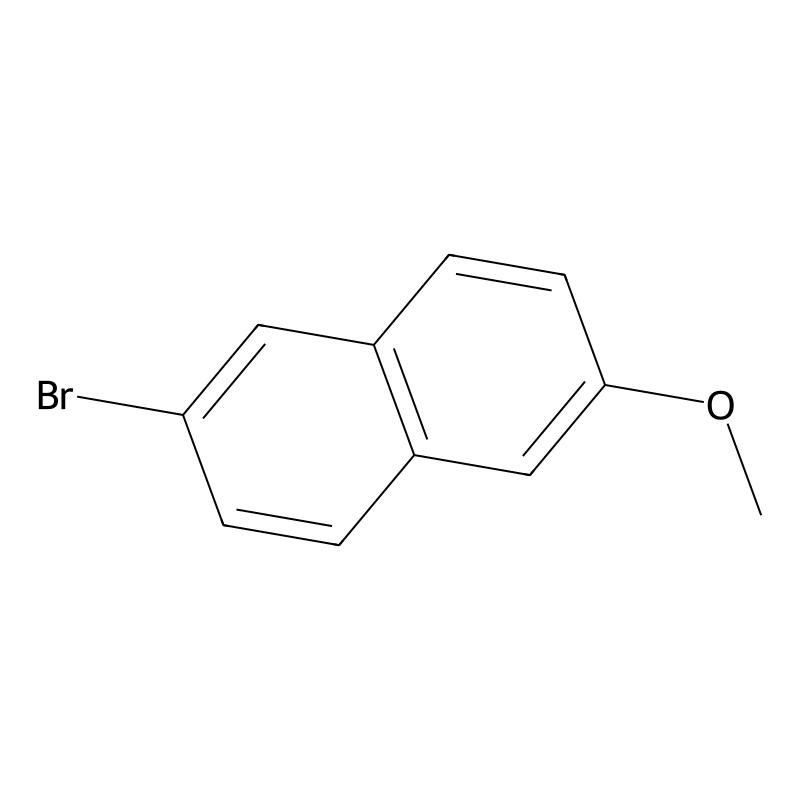

2-Bromo-6-methoxynaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Nabumetone:

- Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID).

- Researchers have used 2-Br-6-MeO-naphthalene as a starting material in the synthesis of nabumetone through a process called the Heck reaction. Source: TCI America, "2-Bromo-6-methoxynaphthalene":

Development of Catalysts:

- Researchers have investigated the use of 2-Br-6-MeO-naphthalene in the preparation of trimetallic nanoparticles, which are particles composed of three different metals.

- These nanoparticles have potential applications as catalysts in various chemical reactions. Source: National Institutes of Health, "Preparation of Au–Ag–Pd trimetallic nanoparticles and their application as catalysts": )

2-Bromo-6-methoxynaphthalene is an organic compound with the molecular formula C₁₁H₉BrO and a molecular weight of 237.093 g/mol. It is characterized by a bromine atom and a methoxy group attached to a naphthalene ring system. This compound is notable for its role as an active intermediate in the synthesis of various pharmaceutical agents, particularly anti-inflammatory drugs such as Naproxen and Nabumetone, through the Heck reaction .

The physical properties of 2-Bromo-6-methoxynaphthalene include a melting point of 106-109 °C, a boiling point of approximately 324.7 °C at 760 mmHg, and a density of about 1.4 g/cm³ . It has a flash point of 134.7 °C, indicating it is relatively stable under standard conditions but should be handled with care due to its classification as a hazardous substance (GHS07) .

- Heck Reaction: This compound is utilized in the Heck reaction to synthesize anti-inflammatory agents like Nabumetone by coupling with alkenes .

- Stille Coupling: It can also participate in Stille coupling reactions, where it acts as an aryl halide to form biaryl compounds .

- Suzuki Coupling: Similar to the Stille reaction, it can engage in Suzuki coupling, allowing for the formation of carbon-carbon bonds .

- Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions, making it versatile for further chemical modifications .

Research indicates that 2-Bromo-6-methoxynaphthalene exhibits potential biological activities, particularly in anti-inflammatory and anticancer research:

- Anti-inflammatory Properties: Studies have shown that this compound may inhibit certain proteins involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory medications .

- Cancer Research: Preliminary investigations indicate that 2-Bromo-6-methoxynaphthalene may be effective in cancer research due to its ability to inhibit specific protein interactions relevant to cancer progression .

The synthesis of 2-Bromo-6-methoxynaphthalene can be achieved through various methods:

- Methylation of 6-Bromo-2-naphthol: One practical method involves the methylation of 6-bromo-2-naphthol using dimethyl sulfate or methyl iodide under basic conditions .

- Bromination of Methoxy-Naphthalenes: Bromination reactions can be performed on methoxy-substituted naphthalenes to yield the desired product .

These methods highlight its accessibility for laboratory synthesis and industrial applications.

The primary applications of 2-Bromo-6-methoxynaphthalene include:

- Pharmaceutical Synthesis: It serves as an intermediate in the production of anti-inflammatory drugs like Naproxen and Nabumetone .

- Chemical Research: The compound is utilized in various chemical research settings, particularly in studies focusing on medicinal chemistry and organic synthesis methodologies.

Interaction studies have shown that 2-Bromo-6-methoxynaphthalene has low interaction energy with specific protein targets, indicating potential efficacy as a therapeutic agent. For instance, molecular docking studies reveal favorable binding interactions with proteins associated with inflammatory responses and cancer pathways . The inhibition constants for these interactions suggest that it could serve as a lead compound for further drug development.

Several compounds share structural similarities with 2-Bromo-6-methoxynaphthalene. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Naproxen | Contains a naphthalene core | Non-steroidal anti-inflammatory drug |

| Nabumetone | Similar naphthalene structure | Prodrug with anti-inflammatory properties |

| 6-Methoxy-2-naphthol | Hydroxyl group instead of bromine | Used as an intermediate in organic synthesis |

| Bromonaphthalenes | Various substitutions on naphthalene | Different biological activities depending on substitution |

These compounds illustrate the versatility of naphthalene derivatives in medicinal chemistry while emphasizing the unique role of 2-Bromo-6-methoxynaphthalene as an intermediate in drug synthesis and its potential biological activities.

The development of 2-Bromo-6-methoxynaphthalene is closely linked to the evolution of anti-inflammatory drug research, particularly the development of Naproxen. This compound gained significant attention when researchers identified it as a key intermediate in the synthesis of (S)-6-Methoxy-2-naphthaleneacetic acid (Naproxen), an important anti-inflammatory drug described and claimed in USP 3,904,682. The compound's utility in pharmaceutical synthesis has made it a subject of ongoing interest since its initial development.

The synthesis of 2-Bromo-6-methoxynaphthalene was refined and optimized as pharmaceutical manufacturers sought more efficient ways to produce Naproxen and related compounds. The search for improved synthetic routes became particularly important as the patent for (S)-naproxen approached its expiration in December 1993, as noted in the literature. This expiration date catalyzed significant research into new asymmetric technologies and more efficient synthetic pathways for producing the intermediate.

Evolution of Synthetic Methodologies

The synthetic approaches to 2-Bromo-6-methoxynaphthalene have evolved considerably over time. The traditional synthesis pathway typically involves a three-step process starting from 2-naphthol:

- Bromination of 2-naphthol to 1,6-dibromo-2-naphthol

- Reduction of 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol

- Methylation of 6-bromo-2-naphthol to yield 6-bromo-2-methoxynaphthalene (also referred to as 2-bromo-6-methoxynaphthalene)

This sequence was mentioned in the literature, including in Organic Process Research & Development (1997) 1, 72-76.

Significant improvements to this traditional process have been patented. For instance, one patented method describes conducting the reduction of 1,6-dibromo-2-naphthol and the methylation of 6-bromo-2-naphthol in the same solvent, preferably butanol. This process innovation offers advantages in terms of efficiency and yield.

Another significant development was the optimization of the bromination step. In the improved process, bromination is carried out with bromine at a molar excess of about 5-10% in a chlorinated solvent, preferably methylene chloride. The reduction step has also been refined, now typically performed with sodium bisulfite.

More recent research has explored alternative approaches, including electrophilic bromination methods. One such method involves using hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) or [bis(trifluoroacetoxyiodo)benzene] (PIFA) with AlBr₃ to achieve selective bromination of naphthol derivatives.

Significance in Organic Chemistry and Pharmaceutical Synthesis

2-Bromo-6-methoxynaphthalene holds substantial importance in both organic chemistry and pharmaceutical synthesis due to its versatility as a reactive intermediate. Its primary significance lies in its role as a key precursor in the synthesis of several important pharmaceuticals:

Naproxen Synthesis: It serves as a crucial intermediate in the production of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). Naproxen is used to treat pain, inflammation, and fever.

Nabumetone Production: 2-Bromo-6-methoxynaphthalene is used in the synthesis of nabumetone [4-(6-methoxy-2-naphthalenyl)-2-butanone] through Heck reaction chemistry. Nabumetone is another NSAID used to treat pain and inflammation associated with osteoarthritis and rheumatoid arthritis.

Methallenestril Synthesis: It also serves as an intermediate in the production of methallenestril, a synthetic estrogen.

From a chemical perspective, the compound's value stems from the bromine substituent at the 2-position of the naphthalene ring, which provides an excellent site for various coupling reactions, particularly palladium-catalyzed cross-coupling reactions like the Heck reaction. This reactivity profile makes it an exceptionally useful building block in complex organic synthesis.

Additionally, the compound is identified as Naproxen Impurity N in European Pharmacopoeia standards, highlighting its relevance in pharmaceutical quality control and regulatory compliance.

Current Research Landscape and Scientific Interest

The current research landscape surrounding 2-Bromo-6-methoxynaphthalene continues to evolve, with ongoing interests in several areas:

Improved Synthetic Methods: Researchers continue to develop more efficient, environmentally friendly, and cost-effective methods for synthesizing this important intermediate. Recent literature has explored new catalytic systems, alternative brominating agents, and greener reaction conditions.

Pharmaceutical Applications: As an intermediate in the synthesis of established drugs and as a potential building block for new drug candidates, the compound remains relevant in pharmaceutical research and development.

Analytical Standards: Its role as Naproxen Impurity N means it continues to be important in analytical chemistry, particularly in quality control of pharmaceutical products.

Reaction Methodology Development: The compound serves as a model substrate for developing new synthetic methodologies, particularly in the area of cross-coupling reactions and C-C bond formation.

The continuing commercial availability of 2-Bromo-6-methoxynaphthalene from multiple chemical suppliers, including Sigma-Aldrich, Thermo Scientific Chemicals, and others, indicates its ongoing utility in both research and industrial applications.

Classical Synthetic Approaches

Bromination of 2-Naphthol to 1,6-Dibromo-2-Naphthol

The classical route begins with the bromination of 2-naphthol using bromine (Br₂) or bromide salts in acidic media. Sodium bromide (NaBr) paired with oxone (2KHSO₅·KHSO₄·K₂SO₄) enables selective monobromination at the 1-position, yielding 1-bromo-2-naphthol [1]. For dibromination, excess Br₂ in glacial acetic acid at 40–60°C introduces a second bromine atom at the 6-position, forming 1,6-dibromo-2-naphthol [2]. Catalysts such as iron or aluminum bromide enhance regioselectivity and reaction rates [2].

Table 1: Bromination Conditions for 1,6-Dibromo-2-Naphthol Synthesis

| Brominating Agent | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Br₂ in AcOH | Glacial AcOH | 40–60°C | None | 75–85 [2] |

| NaBr + Oxone | Ethyl Acetate | RT | None | 68 [1] |

| HBr + H₂O₂ | AcOH | 50°C | FeBr₃ | 82 [3] |

Reduction of 1,6-Dibromo-2-Naphthol to 6-Bromo-2-Naphthol

Selective debromination of 1,6-dibromo-2-naphthol is achieved via tin-mediated reduction. Mossy tin in boiling acetic acid removes the 1-position bromine, yielding 6-bromo-2-naphthol [3]. The reaction proceeds via a two-electron transfer mechanism, with tin acting as a reducing agent:

$$

\text{1,6-Dibromo-2-naphthol} + \text{Sn} \xrightarrow{\text{AcOH, Δ}} \text{6-Bromo-2-naphthol} + \text{SnBr}_2

$$

Yields exceed 90% under optimized conditions [3].

Methylation of 6-Bromo-2-Naphthol

Methylation of the phenolic hydroxyl group employs methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in alkaline media. Potassium carbonate (K₂CO₃) in acetone facilitates nucleophilic substitution, forming 2-bromo-6-methoxynaphthalene [5]:

$$

\text{6-Bromo-2-naphthol} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, acetone}} \text{2-Bromo-6-methoxynaphthalene} + \text{KI}

$$

Reaction times range from 4–12 hours, with yields of 80–88% [5].

Alternative Synthesis Pathways

Direct Bromination of 2-Methoxynaphthalene

Brominating 2-methoxynaphthalene with Br₂ in acetic acid at 60°C produces 1,6-dibromo-2-methoxynaphthalene [5]. The methoxy group directs electrophilic substitution to the 6-position due to its electron-donating resonance effect. Subsequent iron-mediated debromination selectively removes the 1-position bromine, yielding the target compound [5]:

$$

\text{1,6-Dibromo-2-methoxynaphthalene} + \text{Fe} \xrightarrow{\text{Heptane, Δ}} \text{2-Bromo-6-methoxynaphthalene} + \text{FeBr}_2

$$

This route avoids intermediate isolation, improving process efficiency [5].

Bromo-Debromo Method Using Iron

A one-pot approach involves brominating 2-methoxynaphthalene to 1,6-dibromo-2-methoxynaphthalene, followed by in situ reduction with iron powder in heptane. The method achieves 85% overall yield by minimizing intermediate purification steps [5].

Modern Synthetic Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for bromination and methylation steps. For example, bromination of 2-naphthol with NaBr/oxone under microwaves (100 W, 80°C) completes in 30 minutes vs. 24 hours conventionally [1].

Tetramethylammonium Chloride as Methylating Agent

Tetramethylammonium chloride ((CH₃)₄NCl) offers a greener alternative to methyl iodide. In DMF at 120°C, it transfers methyl groups to 6-bromo-2-naphthol with 78% yield, reducing toxicity concerns .

Industrial Scale Production Considerations

Process Optimization Strategies

- Temperature Control: Maintaining 40–60°C during bromination prevents polybromination [2].

- Catalyst Recycling: Iron catalysts are recovered via filtration and reused, cutting costs [5].

Solvent Selection and Environmental Impact

- Glacial Acetic Acid: Widely used but poses corrosion and waste challenges [3].

- Heptane: Preferred for debromination due to low toxicity and ease of recovery [5].

Table 2: Solvent Comparison for Industrial Processes

| Solvent | Boiling Point | Recyclability | Environmental Impact |

|---|---|---|---|

| Glacial AcOH | 118°C | Moderate | High (acidic waste) |

| Heptane | 98°C | High | Low |

| Ethyl Acetate | 77°C | Moderate | Moderate |

Yield Enhancement Techniques

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (95.45%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant